Kalata B17
Description
Kalata B1 is a prototypic cyclotide, a class of cyclic cysteine-rich peptides derived from plants such as Oldenlandia affinis. Its discovery stemmed from its traditional use in African medicine to induce uterine contractions during childbirth . Structurally, Kalata B1 features a cyclic backbone stabilized by three interlocking disulfide bonds (Cys<sup>I</sup>–Cys<sup>IV</sup>, Cys<sup>II</sup>–Cys<sup>V</sup>, and Cys<sup>III</sup>–Cys<sup>VI</sup>), forming a cystine-knot motif . This topology confers exceptional stability, enabling resistance to thermal, chemical, and enzymatic degradation . Functionally, Kalata B1 exhibits diverse bioactivities, including antimicrobial, anti-HIV, and cytotoxic effects, primarily mediated by membrane interactions via a surface-exposed hydrophobic patch .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GIPCAESCVYIPCTITALLGCKCKDQVCYN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Cyclotides are classified into two subfamilies: Möbius (e.g., Kalata B1, B2) and bracelet (e.g., Cycloviolacin O2). Hybrid cyclotides like Kalata B8 blend features of both subfamilies. Key structural differences include:
Key Insights :
- The hydrophobic patch size and distribution dictate membrane interaction modes. Kalata B1’s large patch enables deep membrane insertion, while Kalata B7’s smaller patch reduces binding efficiency .
- Loop flexibility (e.g., in Kalata B8) correlates with reduced bioactivity, as dynamic regions hinder stable membrane interactions .
Functional and Mechanistic Differences
Key Insights :
- Chirality independence : Both L- and D-Kalata B1 exhibit similar membrane disruption, confirming activity is receptor-independent .
Stability and Pharmacokinetics
Key Insights :
- Kalata B1’s cystine knot enhances resistance to unfolding, critical for oral bioavailability .
- Brain uptake: Kalata B1’s hydrophobicity drives non-specific binding to neuronal phosphatidylethanolamines .
Structure-Activity Relationships (SAR)
- Hydrophobic surface area : Directly correlates with hemolytic and cytotoxic potency. Cycloviolacin O2’s larger patch increases toxicity compared to Kalata B1 .
- Charge distribution : Positively charged residues in Kalata B7 reduce hydrophobicity, limiting membrane disruption .
- Dynamic regions : Kalata B8’s flexible loops diminish anti-HIV efficacy despite structural similarity to Kalata B1 .
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